molecular formula C10H10N2 B1348331 Naphthalen-2-ylhydrazine CAS No. 2243-57-4

Naphthalen-2-ylhydrazine

Cat. No.: B1348331
CAS No.: 2243-57-4
M. Wt: 158.2 g/mol
InChI Key: VNICRWVQYFRWDK-UHFFFAOYSA-N
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Description

Naphthalen-2-ylhydrazine is an organic compound with the molecular formula C₁₀H₉N₂ It is a derivative of naphthalene, where a hydrazine group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve naphthalene-2-carboxaldehyde in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalen-2-ylhydrazone.

    Reduction: Reduction reactions can convert it into naphthalen-2-ylamine.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products

    Oxidation: Naphthalen-2-ylhydrazone.

    Reduction: Naphthalen-2-ylamine.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Naphthalen-2-ylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-ylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with active sites of enzymes, inhibiting their activity. The pathways involved may include the modulation of signal transduction processes and alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylhydrazine: Similar structure but with the hydrazine group attached to the first carbon of the naphthalene ring.

    Phenylhydrazine: A simpler hydrazine derivative with a phenyl group instead of a naphthalene ring.

Uniqueness

Naphthalen-2-ylhydrazine is unique due to its specific position of the hydrazine group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This positional isomerism can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

naphthalen-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNICRWVQYFRWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034443
Record name (2-Naphthalenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-57-4
Record name 2-Naphthylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Naphthalenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalen-2-ylhydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

57.6 g (0.4 mol) of 2-naphthol and 200 ml of hydrazine (4 mol) are introduced into a 500 ml autoclave. The mixture is stirred at 85° C. at a pressure of 60 bar for approximately 100 hours. The reaction medium is subsequently extracted with dichloromethane. The organic phase is washed with 10% sodium hydroxide, then with water and finally with brine; it is dried over magnesium sulphate. After filtration and evaporation under vacuum, 50.6 g (80%) of product are obtained, the melting point of which is 124° C. (alcohol/water).
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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